2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide
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Overview
Description
2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide is an organic compound characterized by the presence of bromine, chlorine, and a cyclopropylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide typically involves the bromination of 2-chlorophenol followed by subsequent reactions to introduce the cyclopropylmethyl and acetamide groups. One common method involves the bromination of 2-chlorophenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting 4-bromo-2-chlorophenol is then reacted with cyclopropylmethylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the cyclopropylmethyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: A precursor in the synthesis of 2-(4-Bromo-2-chlorophenyl)-N-cyclopropylmethylacetamide.
4-Bromo-2-chlorophenyl isocyanate: Another related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-N-(cyclopropylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)6-10)5-12(16)15-7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRJHJJHMEDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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